4-ethoxy-3-methoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide -

4-ethoxy-3-methoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

Catalog Number: EVT-3702866
CAS Number:
Molecular Formula: C23H29NO5
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a selective B/C RAF inhibitor developed through a hypothesis-driven approach focusing on drug-like properties. It demonstrated potent cellular activity in KRAS mutant tumor cell lines by suppressing pMEK and proliferation. RAF709 also exhibited efficacy in a KRAS mutant xenograft model. Its development addressed the challenge of balancing solubility and potent cellular activity in KRAS mutant tumors.

Relevance: While not directly analogous to 4-ethoxy-3-methoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide, RAF709 shares the presence of a tetrahydro-2H-pyran-4-yl moiety. This structural feature was crucial in improving the solubility of RAF709 during its development. The focus on solubility optimization in RAF709 highlights the potential importance of this aspect for related compounds, including 4-ethoxy-3-methoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide.

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one

Compound Description: Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one was synthesized via hydrogenolysis of 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate. This compound served as a precursor for the synthesis of other derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and its various N-substituted derivatives.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of venetoclax, a potent BCL-2 inhibitor used in treating various blood cancers. VNO was observed during oxidative stress degradation studies of venetoclax and was isolated and identified using various analytical techniques, including HPLC, mass spectrometry, and NMR. VNO is further confirmed by its synthesis through the oxidation of venetoclax using m-CPBA. It is considered a relevant reference standard in the manufacturing of venetoclax.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity identified during stress degradation studies of venetoclax. This impurity was isolated, identified, and confirmed using various analytical methods similar to VNO. VHA can be prepared from VNO through a Meisenheimer rearrangement under specific conditions. Similar to VNO, VHA serves as a reference standard in venetoclax manufacturing.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major metabolite of venetoclax, a Bcl-2 protein inhibitor used in treating hematologic malignancies. It is formed primarily through the nitro reduction of venetoclax, likely mediated by gut bacteria. M30 constitutes a significant portion of the administered dose recovered in feces.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of venetoclax formed through enzymatic oxidation of the dimethyl cyclohexenyl moiety followed by cyclization. This metabolite is primarily generated by CYP3A4. It is considered a disproportionate human metabolite based on its plasma concentrations compared to preclinical species. While M27 is not expected to have significant pharmacological activities, its identification highlights the metabolic pathways involved in venetoclax biotransformation.

N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline

Compound Description: This compound features a pyran ring with an envelope conformation, a methoxyphenyl group attached to a naphthalene ring system, and dihedral angles formed by the ethylamino groups with respect to the phenyl ring.

Properties

Product Name

4-ethoxy-3-methoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

IUPAC Name

4-ethoxy-3-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C23H29NO5/c1-4-29-20-10-5-17(15-21(20)27-3)22(25)24-16-23(11-13-28-14-12-23)18-6-8-19(26-2)9-7-18/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,25)

InChI Key

YRGLZRYGHVOHIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.